Home > Products > Screening Compounds P96278 > Mepenzolate bromide
Mepenzolate bromide - 76-90-4

Mepenzolate bromide

Catalog Number: EVT-274752
CAS Number: 76-90-4
Molecular Formula: C21H26BrNO3
Molecular Weight: 420.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mepenzolate bromide is a quaternary ammonium compound that acts as a muscarinic antagonist, specifically targeting the muscarinic M3 receptor (hM3R) [, ]. Initially utilized in clinical settings for treating gastrointestinal disorders [, ], recent research highlights its potential in various other areas, including chronic obstructive pulmonary disease (COPD) [, , ], pulmonary fibrosis [], and diabetic wound healing [, ].

Glycopyrronium Bromide

  • Compound Description: Glycopyrronium bromide is a long-acting muscarinic antagonist used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) [].
  • Relevance: Researchers investigating mepenzolate bromide as a potential treatment for COPD explored hybrid compounds combining structural features of mepenzolate bromide with glycopyrronium bromide to achieve longer-lasting bronchodilatory activity []. One such hybrid, MP-GC, exhibited anti-inflammatory effects similar to mepenzolate bromide but did not achieve the desired extended bronchodilatory activity [].

Aclidinium Bromide

  • Compound Description: Aclidinium bromide is another long-acting muscarinic antagonist used as a bronchodilator for COPD treatment [].
  • Relevance: Similar to glycopyrronium bromide, aclidinium bromide was used to create hybrid compounds with mepenzolate bromide, aiming to prolong its bronchodilatory effects []. The MP-AD hybrid demonstrated high affinity for the human muscarinic M3 receptor (hM3R) and achieved long-lasting bronchodilation comparable to both glycopyrronium bromide and aclidinium bromide []. This hybrid also exhibited anti-inflammatory activity similar to mepenzolate bromide [].

Tiemonium Iodide

  • Compound Description: Tiemonium iodide is an anticholinergic drug with inhibitory effects on colonic motility [].

Butylscopolamine Bromide

  • Compound Description: Butylscopolamine bromide is an anticholinergic medication with inhibitory effects on colonic motility [].
  • Relevance: This compound served as a comparator to mepenzolate bromide in a study examining the effects of various anticholinergic drugs on colonic motility in dogs []. While both drugs inhibited colonic motility, the study noted differences in their mechanisms of action and effects on different segments of the colon [].

Atropine Sulfate

  • Compound Description: Atropine sulfate is a classic anticholinergic drug with a wide range of effects, including inhibition of gastrointestinal motility [].
  • Relevance: Atropine sulfate was used as a reference compound in a study comparing the effects of different anticholinergic drugs, including mepenzolate bromide, on colonic motility in dogs []. The study highlighted differences in the potency and mechanisms of action between atropine sulfate and mepenzolate bromide in modulating colonic motility [].
Source and Classification

Mepenzolate bromide is derived from the methylation of N-Methyl-3-piperidyl benzilate. It is classified under organic compounds known as diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a central methane moiety. Its chemical formula is C21H26BrNO3\text{C}_{21}\text{H}_{26}\text{BrNO}_{3}, and it has a CAS number of 76-90-4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of mepenzolate bromide involves several steps, primarily focusing on the condensation of benzilic acid with alcohols followed by quaternization of the tertiary amine. Specifically, both enantiomers—(R)- and (S)-mepenzolate—can be synthesized through this method, allowing for comparative studies of their pharmacological activities .

  1. Condensation Reaction: Benzilic acid reacts with (R)- or (S)-alcohol to form a benzilate derivative.
  2. Quaternization: The resulting compound undergoes quaternization to yield mepenzolate bromide.

This synthesis pathway highlights the importance of chirality in influencing the biological activity of mepenzolate bromide, particularly its affinity for muscarinic receptors.

Molecular Structure Analysis

Structure and Data

Mepenzolate bromide's molecular structure features a piperidinyl group linked to a benzilate moiety, with an additional methyl group enhancing its antimuscarinic properties. The structural representation can be summarized as follows:

  • IUPAC Name: 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium bromide
  • Molecular Weight: 420.34 g/mol
  • Chemical Formula: C21H26BrNO3\text{C}_{21}\text{H}_{26}\text{BrNO}_{3}
  • Structural Formula:
    • SMILES: [Br-].C[N+]1(C)CCCC(C1)OC(=O)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
    • InChI Key: JRRNZNSGDSFFIR-UHFFFAOYSA-M

These structural details are critical for understanding its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Mepenzolate bromide participates in various chemical reactions typical of antimuscarinic agents. Its primary reaction mechanism involves antagonizing muscarinic acetylcholine receptors, specifically M1, M3, and M5 subtypes. This antagonism leads to decreased secretion of gastric acid and reduced intestinal motility .

The compound's reactivity can also be influenced by its quaternary ammonium structure, which affects solubility and interaction with biological membranes.

Mechanism of Action

Process and Data

The mechanism by which mepenzolate bromide exerts its effects revolves around blocking acetylcholine at muscarinic receptors in the gastrointestinal tract. This blockade results in:

  • Decreased gastric acid secretion: By inhibiting the action of acetylcholine on parietal cells.
  • Reduced intestinal motility: Leading to a decrease in spontaneous contractions within the gastrointestinal tract.

This dual action makes mepenzolate bromide effective in treating conditions like peptic ulcers by minimizing symptoms associated with excessive gastric secretions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Solubility: Approximately 0.000565 mg/mL in water; more soluble in organic solvents.
  • Storage Conditions: Recommended storage at -20°C.

Chemical Properties

  • Molecular Weight: 420.34 g/mol.
  • pKa Values:
    • Strongest Acidic pKa: 11.05
    • Strongest Basic pKa: -4.5
  • Polar Surface Area: 46.53 Ų.

These properties are significant for determining the bioavailability and pharmacokinetics of mepenzolate bromide .

Applications

Scientific Uses

Mepenzolate bromide is primarily indicated for:

  • Treatment of Peptic Ulcers: By reducing stomach acid secretion.
  • Management of Gastrointestinal Disorders: Such as irritable bowel syndrome due to its ability to decrease motility.

Recent studies have also explored its potential use in treating chronic obstructive pulmonary disease due to its anti-inflammatory properties and bronchodilatory effects .

Historical Development and Pharmacological Classification

Discovery and Initial Synthesis Pathways in Anticholinergic Research

Mepenzolate bromide (3-(2-hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidinium bromide) emerged from mid-20th-century efforts to optimize anticholinergic agents. Its core structure integrates a benzilic acid moiety linked to a quaternized piperidine ring, a design strategy aimed at enhancing muscarinic receptor affinity while reducing systemic absorption. Initial synthesis involved the condensation of benzilic acid with 3-hydroxy-1-methylpiperidine, followed by quaternization using methyl bromide to yield the final compound [2] [9]. This pathway prioritized molecular stability and bioavailability, distinguishing mepenzolate from earlier tertiary amine anticholinergics like atropine.

Early pharmacological characterization confirmed its potent non-selective muscarinic antagonism, with binding affinity spanning M1–M3 receptor subtypes. The quaternary ammonium group proved critical: It limited blood-brain barrier penetration, curtailing central nervous system side effects while amplifying peripheral activity in smooth muscle-rich tissues [4] [5]. Racemic synthesis dominated early production, though enantiomeric separation later revealed significant stereochemical influences on receptor kinetics (see Table 1) [9].

Table 1: Key Synthesis Milestones in Mepenzolate Development

YearAdvancementSignificance
1950sInitial quaternary ammonium synthesisAchieved high peripheral anticholinergic activity
2013Racemic application in COPD modelsDemonstrated dual bronchodilatory/anti-inflammatory effects [1]
2014Enantioselective synthesis of (R)- and (S)-formsRevealed superior bronchodilatory activity of (R)-enantiomer [9]

Evolution from Gastrointestinal Therapeutics to Multidisease Applications

Originally approved for gastrointestinal hypermotility disorders (e.g., peptic ulcers, irritable bowel syndrome), mepenzolate’s primary mechanism involved competitive inhibition of acetylcholine at intestinal smooth muscle M3 receptors, reducing gastric acid secretion and motility [4] [5]. Its therapeutic repositioning for respiratory disease began in the 2010s through systematic screening of approved drugs for anti-inflammatory activity in chronic obstructive pulmonary disease (COPD) models [1] [7].

Landmark studies revealed that intratracheal mepenzolate administration (38–940 μg/kg) suppressed porcine pancreatic elastase (PPE)-induced pulmonary damage in mice, mitigating key pathologies:

  • Alveolar destruction: Reduced mean linear intercept (MLI) by 32% at 190 μg/kg [1]
  • Oxidative stress: Downregulated NADPH oxidase-derived superoxide anions and upregulated superoxide dismutase (SOD)/glutathione S-transferase (GST) [1] [7]
  • Inflammatory mediators: Suppressed neutrophil infiltration and IL-6/MCP-1 in bronchoalveolar lavage fluid (BALF) [7]

Critically, these effects operated independently of bronchodilation, as other muscarinic antagonists (e.g., ipratropium) failed to replicate anti-inflammatory benefits despite similar M3 receptor affinity [1] [6]. This dual functionality—muscarinic-dependent bronchodilation plus muscarinic-independent anti-inflammation—positioned mepenzolate as a unique multidisease modulator, with emerging applications in pulmonary fibrosis and smoke-induced emphysema [8].

Table 2: Therapeutic Applications of Mepenzolate Bromide

Primary ApplicationEmerging ApplicationsKey Mechanisms
GI disorders (1950s–present)COPD (2010s–present)M3 receptor antagonism (GI smooth muscle relaxation) [4]
Pulmonary fibrosisNADPH oxidase inhibition; SOD/GST induction [1] [8]
Cigarette smoke-induced emphysemaHDAC2 activation; NF-κB suppression [1] [6]

Comparative Positioning Within Muscarinic Receptor Antagonist Class

Mepenzolate occupies a distinct niche among muscarinic antagonists due to its dual pharmacological signature. Unlike conventional short-acting agents (e.g., ipratropium) or long-acting counterparts (e.g., tiotropium), it uniquely couples transient bronchodilation (≤48 hours) with sustained anti-inflammatory effects:

  • Receptor binding kinetics: While mepenzolate exhibits moderate M3 receptor affinity (Kd ≈ 18 nM), its (R)-enantiomer shows 4-fold greater binding vs. the (S)-form due to optimal steric alignment with Asp147 and Tyr506 residues in the receptor pocket [9]. This enantiomeric preference underpins its bronchodilatory efficacy but does not influence anti-inflammatory actions, which are stereochemically agnostic [9].
  • Anti-inflammatory specificity: Mepenzolate inhibits NF-κB activation and rescues histone deacetylase 2 (HDAC2) function—a mechanism absent in tiotropium or glycopyrronium [1] [6]. This enables suppression of steroid-resistant inflammation, a hallmark of advanced COPD [6] [8].
  • Hybrid derivatives: Structural optimization yielded compounds like MP-AD (mepenzolate-aclidinium hybrid), retaining anti-inflammatory potency while extending bronchodilation duration to >24 hours. MP-AD demonstrated superior elastase-induced emphysema suppression vs. parent molecules [3] [8].

Table 3: Pharmacological Comparison of Select Muscarinic Antagonists

AgentM3 Receptor Affinity (Kd)Anti-Inflammatory EfficacyClinical Duration
Mepenzolate18 nM+++ (HDAC2/NF-κB modulation)Short-acting (≤48 h)
(R)-Mepenzolate8 nM+++Short-acting
Tiotropium14 nM+ (Weak MMP-9 suppression)Long-acting (>24 h)
MP-AD hybrid3 nM+++Long-acting

Data compiled from [1] [3] [6]

Molecular Design Evolution: The trajectory from racemic mepenzolate to enantiopure and hybrid derivatives exemplifies rational drug optimization. Hybridization strategies fused mepenzolate’s diphenylhydroxyacetate group (critical for anti-inflammation) with long-acting scaffolds (e.g., aclidinium’s xanthane ring), achieving bifunctionality (see Figure 1) [3] [8]. Such innovations address the historical bifurcation between anti-inflammatory and bronchodilatory agents in respiratory therapy.

Figure 1: Structural Evolution of Mepenzolate-Based Agents

Early GI-focused design:  Benzilic acid + 3-Hydroxy-1-methylpiperidine → Mepenzolate (racemic)  COPD-optimized derivatives:  (R)-Mepenzolate: Enantiopure form → Enhanced M3 affinity  MP-AD hybrid: Mepenzolate + Aclidinium → Long-acting bronchodilation + anti-inflammation  

Compound Names Mentioned:

  • Mepenzolate bromide
  • (R)-Mepenzolate
  • (S)-Mepenzolate
  • MP-AD hybrid
  • Tiotropium bromide
  • Glycopyrronium bromide
  • Aclidinium bromide
  • Ipratropium bromide

Properties

CAS Number

76-90-4

Product Name

Mepenzolate bromide

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide

Molecular Formula

C21H26BrNO3

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1

InChI Key

JRRNZNSGDSFFIR-UHFFFAOYSA-M

SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Solubility

>63.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Cantil
mepenzolate
mepenzolate bromide
mepenzolate bromide, (+-)-isomer
mepenzolate iodide
mepenzolic acid
mepenzolic acid, bromine salt
mepenzolic acid, bromine salt, 1-(methyl-(14)C)-labeled
N-methyl-3-piperidylbenzilate methyl bromide

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.